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Compound of Interest

Compound Name: 2-Fluoro-5-iodonitrobenzene

CAS No.: 364-75-0

Cat. No.: B1590883

Get Quote

Executive Summary: The "Orthogonal" Linchpin
2-Fluoro-5-iodonitrobenzene (CAS: 364-75-0) represents a premier "tri-functional scaffold" in

medicinal chemistry. Unlike simple halobenzenes, this molecule offers two distinct electrophilic

sites (C2 and C5) controlled by the electronic leverage of the C1-nitro group.

This guide assesses the regioselectivity (site-selectivity) of this substrate, comparing it against

its chloro- and bromo-analogues. We demonstrate why the Fluoro-Iodo combination provides

superior orthogonality compared to Chloro-Iodo or Fluoro-Bromo alternatives, allowing for

controlled sequential functionalization without protecting groups.

The Core Reactivity Profile
C2-Position (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-nitro effect.
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C5-Position (Iodine): Primed for Transition Metal Catalyzed Cross-Coupling (e.g., Suzuki-

Miyaura) due to the weak C-I bond.

C1-Position (Nitro): The electronic "commander," activating C2 for nucleophiles and

modulating electron density for C5.

Mechanistic Analysis & Visualization
To understand the regioselectivity, one must visualize the electronic landscape. The nitro group

withdraws electron density via resonance (-M) and induction (-I), creating a specific "hotspot" at

C2.

Diagram 1: Electronic Activation Map
This diagram illustrates the dual-reactivity modes. Note the high-contrast activation of C2 for

nucleophiles versus the C5 preference for Palladium insertion.
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Caption: Figure 1. Electronic divergence. The Nitro group activates C2 for

(Green path) while the weak C-I bond at C5 directs Pd-catalysis (Blue path).

Comparative Analysis: Why 2-Fluoro-5-iodo?
Comparison 1: The Gateway (C2 Selectivity)
In

reactions, the rate-determining step is often the addition of the nucleophile to the ring to form
the Meisenheimer complex. The high electronegativity of Fluorine stabilizes this anionic
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intermediate significantly better than Chlorine or Bromine.

Table 1: Relative Reactivity in

(Ortho-Nitro Activated)

Substrate Leaving Group (X)
Relative Rate (

)
Mechanism Note

2-Fluoro-5-

iodonitrobenzene
Fluorine ~3,300

Stabilizes transition

state via -I effect.

2-Chloro-5-

iodonitrobenzene
Chlorine 1

Weaker inductive

effect; slower addition.

2-Bromo-5-

iodonitrobenzene
Bromine ~0.8

Steric hindrance may

also impede attack.

2-Iodo-5-

iodonitrobenzene
Iodine <0.5

Poor electronegativity;

unstable intermediate.

Data synthesized from standard physical organic chemistry benchmarks for halonitrobenzenes

[1, 2].

Insight: Using the Fluoro derivative guarantees that nucleophilic attack occurs exclusively at

C2. If you use the Chloro analog, the rate is sluggish, requiring higher temperatures which may

degrade the C-I bond or cause side reactions.

Comparison 2: The Cross-Coupling Vector (C5
Selectivity)
For Palladium-catalyzed reactions (Suzuki, Sonogashira), the order of reactivity is determined

by Bond Dissociation Energy (BDE) and the ease of Oxidative Addition.

Table 2: Chemoselectivity in Pd-Catalyzed Coupling
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Bond Type BDE (kcal/mol) Reactivity to Pd(0)
Risk of Side
Reaction

C-I (Carbon 5) ~65 Fastest (Room Temp) Low

C-Br (Alternative) ~81
Moderate (Requires

Heat)

Moderate (May

compete with

activated Cl)

C-F (Carbon 2) ~115 Inert

Very Low (Unless

specialized ligands

used)

Insight: The Iodo substituent allows coupling at Room Temperature. The Bromo analog often

requires heating to 60-80°C. Heating an activated ortho-fluoronitrobenzene in the presence of

basic coupling conditions (e.g.,

or hydroxide) increases the risk of hydrolyzing the C-F bond to a phenol [3]. The Iodo-handle
prevents this by enabling milder conditions.

Experimental Protocols
To validate the regioselectivity, we present two orthogonal workflows.

Workflow Logic
Path A (

First): Preferred when the nucleophile is sensitive to Pd or if the final product requires an
electron-rich ring.

Path B (Suzuki First): Possible, but requires non-nucleophilic bases to protect the C-F bond.

Diagram 2: Decision Tree & Workflow
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Caption: Figure 2. Sequential functionalization pathways. Path A is generally higher yielding as

it avoids potential hydrolysis of the C-F bond during the basic coupling step.

Protocol A: Selective C2-Functionalization ( )
Objective: Displace Fluorine with Morpholine without affecting the Iodine.
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Reagents: 2-Fluoro-5-iodonitrobenzene (1.0 equiv), Morpholine (1.1 equiv), DIPEA (1.2

equiv), THF (anhydrous).

Procedure:

Dissolve substrate in THF (0.2 M) and cool to 0°C. Cooling is critical to maximize kinetic

selectivity.

Add DIPEA followed by dropwise addition of Morpholine.

Stir at 0°C -> RT for 2 hours.

Monitor: TLC (Hex/EtOAc) or LCMS. The C-F bond cleavage is rapid.[1]

Validation:

NMR: Disappearance of the signal at

-110 ppm (approx).

MS: Shift in mass corresponding to -F (+19) / +Morpholine (+86). Iodine isotope pattern

remains.

Protocol B: Selective C5-Functionalization (Suzuki)
Objective: Couple Phenylboronic acid at C5 without hydrolyzing C2-F.

Reagents: 2-Fluoro-5-iodonitrobenzene (1.0 equiv), Phenylboronic acid (1.1 equiv),

(3 mol%),

(2.0 equiv), Dioxane/Water (4:1).

Critical Control Point: Use

or

rather than NaOH or KOH. Strong hydroxide bases can attack the C2-F position (converting
it to a phenol) at elevated temperatures.[2]
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Procedure:

Degas solvents with

for 15 mins.

Mix substrate, boronic acid, and base. Add catalyst last.

Heat to 40-50°C. (Note: The C-I bond reacts at lower temps than C-Br).

Validation:

NMR: Signal should remain present (perhaps slightly shifted due to electronic change at
C5). If signal disappears, hydrolysis occurred.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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